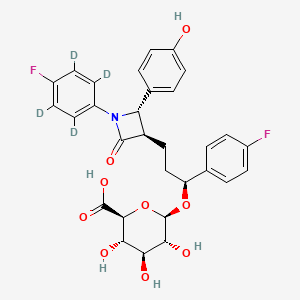

Ezetimibe Hydroxy-d4 beta-D-Glucuronide

Description

Contextualization of Ezetimibe (B1671841) Metabolism in Preclinical Drug Development

The metabolic pathway of ezetimibe is a critical aspect of its pharmacological profile, established during preclinical evaluation. Following oral administration, ezetimibe is rapidly and extensively metabolized to ezetimibe-glucuronide (B19564) (Eze-G). nih.govresearchgate.net This biotransformation occurs primarily in the small intestine and the liver. nih.govmdpi.comdrugbank.com In humans, over 80% of the drug exists in its glucuronidated form in plasma. nih.govfrontiersin.org

A key finding from preclinical and clinical studies is that the primary metabolite, ezetimibe-glucuronide, is not an inactive byproduct but a pharmacologically active compound. nih.govnih.gov Research indicates that ezetimibe-glucuronide is more potent than the parent drug in reducing cholesterol absorption. mdpi.com This activity is attributed to its high affinity for the molecular target, Niemann-Pick C1-Like 1 (NPC1L1) protein. mdpi.comfrontiersin.org

Another defining characteristic of ezetimibe's pharmacokinetics is its extensive enterohepatic recirculation. nih.govnih.govoup.com Ezetimibe and its glucuronide metabolite are excreted into the bile, which then enters the intestinal lumen. nih.govyoutube.com Here, intestinal bacteria can hydrolyze the glucuronide back to the parent ezetimibe, which is then reabsorbed. youtube.com This recycling process significantly extends the plasma half-life of both ezetimibe and its active metabolite to approximately 22 hours, ensuring prolonged delivery of the active moieties to the site of action in the intestine. nih.govresearchgate.net

Preclinical development involved studies in various species, including mice, rats, dogs, and monkeys, which revealed species-specific differences in the rate of glucuronidation. mdpi.comoup.com Such studies are fundamental in drug development for understanding a drug's disposition and for building models to predict its pharmacokinetics in humans.

Table 1: Comparative Metabolic Rate of Ezetimibe in Intestinal Microsomes of Different Species This table illustrates the formation rate of Ezetimibe Glucuronide from a 5 μM ezetimibe concentration over 1 hour.

| Species | Metabolic Rate (pmol/min/mg) |

| Mouse | ~150 |

| Rat | ~175 |

| Dog | ~25 |

| Monkey | ~125 |

| Human | ~125 |

| Data sourced from a 2024 study on species differences in ezetimibe glucuronidation. researchgate.net |

Role of Deuterated Metabolites in Pharmacokinetic and Metabolic Research

Pharmacokinetic and metabolic research relies on precise and accurate analytical methods to quantify drugs and their metabolites in biological matrices. clearsynth.com Deuterated compounds, such as Ezetimibe Hydroxy-d4 beta-D-Glucuronide, are indispensable tools in this field, particularly for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comresearchgate.netnih.gov

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium in a molecule creates an isotopically labeled version that is chemically almost identical to the unlabeled compound but has a higher mass. researchgate.net This mass difference allows a mass spectrometer to distinguish between the deuterated internal standard and the endogenous analyte. clearsynth.com

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis for several reasons: clearsynth.comresearchgate.net

Compensation for Matrix Effects : Biological samples are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for reliable correction. clearsynth.comchromforum.org

Improved Precision and Accuracy : By normalizing the analyte's response to the internal standard's response, variations during sample preparation, extraction, and instrument analysis are minimized. clearsynth.com

Method Validation : These standards are crucial for validating the robustness and reliability of an analytical method. clearsynth.com

Table 2: Chemical Profile of this compound

| Property | Value |

| CAS Number | 1426174-14-2 |

| Molecular Formula | C₃₀H₂₅D₄F₂NO₉ |

| Molecular Weight | 589.57 g/mol |

| Synonyms | SCH 488128-d4; Ezetimibe-d4 (B126205) beta-D-Glucuronide |

| Data sourced from chemical supplier specifications. clearsynth.com |

Overview of Glucuronide Conjugation in Xenobiotic Biotransformation Pathways

Glucuronidation is a major Phase II biotransformation reaction that plays a central role in the metabolism and detoxification of a vast array of xenobiotics, including drugs, toxins, and carcinogens. drugbank.comresearchgate.net This pathway involves the covalent addition of a glucuronic acid moiety to the substrate.

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and small intestine. researchgate.netmdpi.com These enzymes utilize uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as a sugar co-substrate, transferring the glucuronic acid group to a functional group (such as a hydroxyl, carboxyl, or amine) on the xenobiotic molecule. nih.gov

The primary consequence of glucuronidation is a significant increase in the hydrophilicity (water solubility) of the substrate. youtube.com This transformation facilitates the elimination of the compound from the body, primarily via excretion into the urine or bile. nih.gov

In the case of ezetimibe, glucuronidation occurs at the phenolic hydroxyl group. nih.govresearchgate.net In vitro studies using recombinant human UGTs have identified the specific isoforms responsible for this reaction.

Table 3: Human UGT Isoforms Involved in Ezetimibe Glucuronidation

| UGT Isoform | Catalytic Activity |

| UGT1A1 | Major |

| UGT1A3 | Major |

| UGT2B15 | Minor |

| UGT2B7 | Forms a trace metabolite (SCH 488128) |

| Data sourced from studies on human UGT enzymes. frontiersin.orgresearchgate.netnih.gov |

The formation of ezetimibe-glucuronide is primarily mediated by UGT1A1 and UGT1A3. mdpi.comfrontiersin.orgnih.gov The resulting conjugate is then actively transported into the bile by transporters such as ABCC2 and ABCG2, contributing to the enterohepatic circulation that is a hallmark of ezetimibe's pharmacokinetics. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C30H29F2NO9 |

|---|---|

Molecular Weight |

589.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D |

InChI Key |

MPXLJVWGRVISEQ-MKSNJYNSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Ezetimibe Hydroxy D4 Beta D Glucuronide

Synthetic Approaches for Deuterated Ezetimibe (B1671841) Precursors

The creation of the deuterated ezetimibe core, specifically Ezetimibe-d4 (B126205), is the foundational step. The notation "d4" indicates that four hydrogen atoms in the parent ezetimibe molecule have been replaced by deuterium (B1214612) atoms. In the context of commercially available standards, this labeling is typically on one of the 4-fluorophenyl rings. google.com The primary strategies for introducing deuterium into aromatic systems involve hydrogen-deuterium exchange (H/D exchange) reactions or the use of deuterated building blocks in a de novo synthesis.

Hydrogen-deuterium exchange on a pre-existing fluoroarene can be achieved using various catalytic systems. Metal catalysts, such as those based on iron, gold, or platinum, can facilitate the exchange of aromatic protons with a deuterium source like heavy water (D₂O) or deuterated solvents under controlled conditions. acs.orgtn-sanso.co.jprsc.org Flow chemistry systems utilizing microwave heating and a platinum-on-alumina catalyst have been shown to improve reaction efficiency and throughput for such H/D exchange reactions on aromatic compounds. tn-sanso.co.jp

Alternatively, a more controlled and common approach is the de novo synthesis, which builds the molecule from smaller, pre-deuterated fragments. For Ezetimibe-d4, this would involve synthesizing a deuterated 4-fluorophenyl precursor, such as 4-fluorobenzaldehyde-d4 or a related building block. This deuterated starting material is then carried through the established multi-step synthetic pathway to construct the azetidinone ring and attach the side chains, ultimately forming the complete Ezetimibe-d4 molecule. nih.govnih.govnih.gov This bottom-up approach ensures the precise location and number of deuterium labels, avoiding the potential for incomplete or non-specific labeling that can occur with H/D exchange on a complex final molecule.

Data Table 1: Comparative Strategies for Deuterated Ezetimibe Precursor Synthesis

| Synthetic Strategy | Description | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on the final ezetimibe molecule or an advanced precursor. | D₂O (heavy water), metal catalyst (e.g., Pt, Fe, Au), elevated temperature/pressure or microwave irradiation. tn-sanso.co.jp | Fewer synthetic steps if starting from unlabeled ezetimibe. | Potential for non-specific labeling, incomplete exchange, and requires optimization to control deuteration sites. |

| De Novo Synthesis | Construction of the ezetimibe skeleton using a deuterated starting material (e.g., 4-fluorophenyl-d4 building block). | Deuterated starting materials, multi-step organic synthesis following established routes for ezetimibe. nih.govnih.gov | Precise control over the location and number of deuterium atoms, leading to high isotopic purity. | Longer overall synthetic route; requires synthesis or procurement of deuterated starting materials. |

Regiospecific Glucuronidation for Beta-D-Glucuronide Formation in Research

Ezetimibe has two primary sites for glucuronidation: the phenolic hydroxyl group on the 4-hydroxyphenyl ring and the secondary alcohol on the hydroxypropyl side chain. wikipedia.org The formation of Ezetimibe Hydroxy-d4 beta-D-Glucuronide requires a regiospecific reaction that attaches the glucuronic acid moiety to one of these hydroxyl groups with a specific beta (β) stereochemistry at the anomeric carbon.

Enzymatic Synthesis: In vivo, this process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Different UGT isoforms exhibit distinct regioselectivity. UGT1A1, UGT1A3, and UGT2B15 primarily catalyze the formation of the phenolic glucuronide, which is the major circulating metabolite in humans. nih.govwikipedia.org In contrast, UGT2B7 exclusively forms the glucuronide at the side-chain hydroxyl group (the benzylic glucuronide). wikipedia.org For research applications, recombinant UGT enzymes can be used in vitro to synthesize a specific glucuronide metabolite from the Ezetimibe-d4 precursor with high fidelity. This biosynthetic approach offers excellent regio- and stereoselectivity, mimicking the natural metabolic pathway. nih.govhyphadiscovery.com

Chemical Synthesis: Chemical synthesis provides an alternative route. The Koenigs-Knorr reaction is a classical and robust method for forming O-glycosidic bonds. wikipedia.orgnumberanalytics.com This reaction typically involves a glycosyl halide donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromouronate) reacting with the alcohol of the aglycone (Ezetimibe-d4) in the presence of a promoter, such as silver or cadmium salts. researchgate.netacs.orgslideshare.net

To achieve regioselectivity in a molecule with multiple hydroxyl groups like ezetimibe, a protecting group strategy is essential. dtu.dkresearchgate.net For instance, to synthesize the phenolic glucuronide, the secondary alcohol on the side chain would first be protected with a chemical group (e.g., a silyl (B83357) ether). With the side-chain alcohol masked, the Koenigs-Knorr reaction would proceed selectively at the unprotected phenolic hydroxyl group. The presence of participating protecting groups (like acetyl groups) on the glucuronic acid donor helps ensure the formation of the desired 1,2-trans glycosidic linkage, resulting in the correct beta (β) stereochemistry. wikipedia.org A final deprotection step removes all protecting groups to yield the target molecule.

Data Table 2: Comparison of Glucuronidation Methods for Research

| Method | Description | Key Features | Selectivity | Considerations |

|---|---|---|---|---|

| Enzymatic Synthesis | Uses isolated, recombinant UDP-glucuronosyltransferase (UGT) enzymes to conjugate glucuronic acid to the deuterated ezetimibe precursor. nih.gov | Mimics biological metabolism; reactions occur in aqueous buffers under mild conditions. | High regio- and stereoselectivity determined by the specific UGT isoform used (e.g., UGT1A1 for phenolic vs. UGT2B7 for side-chain). wikipedia.org | Requires access to specific active enzymes; scalability may be limited compared to chemical synthesis. |

| Chemical Synthesis (e.g., Koenigs-Knorr) | Multi-step chemical process involving protection of non-target hydroxyl groups, glycosylation with a glucuronic acid donor, and deprotection. researchgate.netresearchgate.net | Highly versatile and scalable. Involves use of protecting groups, solvents, and catalysts. | Regioselectivity is controlled by the protecting group strategy. Stereoselectivity (β-linkage) is directed by participating groups on the glycosyl donor. wikipedia.org | Requires multiple synthetic steps (protection/deprotection), which can lower overall yield. |

Isotopic Purity and Chemical Identity Validation for Research Applications

For a stable isotope-labeled standard to be effective, its chemical identity and isotopic purity must be rigorously confirmed. Several analytical techniques are employed to ensure the final product meets the stringent requirements for quantitative research applications.

Isotopic Purity Assessment: The primary technique for determining isotopic purity and enrichment is High-Resolution Mass Spectrometry (HRMS) . researchgate.netacs.org HRMS can distinguish between molecules with very small mass differences. For this compound, the analysis of the isotopic cluster of the molecular ion allows for the calculation of the relative abundance of the d4 species compared to d0, d1, d2, and d3 isotopologues. This provides a quantitative measure of the isotopic enrichment, which should ideally be >98% for use as an internal standard. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. ¹H NMR (Proton NMR) is used to confirm the absence of proton signals at the specific sites of deuteration. Concurrently, ²H NMR (Deuterium NMR) can be used to generate a signal confirming the presence and location of the deuterium atoms on the molecular scaffold. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for confirming the identity of glucuronide conjugates. slideshare.net In this technique, the parent molecule is fragmented, and the resulting product ions are analyzed. Glucuronides exhibit a characteristic fragmentation pattern involving the neutral loss of the glucuronic acid moiety (176.0321 Da). The detection of a product ion corresponding to the mass of the Ezetimibe-d4 aglycone after this specific loss provides strong evidence for the correct chemical identity. tn-sanso.co.jpslideshare.net

Data Table 3: Analytical Validation Techniques

| Technique | Application | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Elemental Composition | Provides accurate mass of the molecular ion, confirming elemental formula. Quantifies the percentage of the desired d4 isotopologue relative to other isotopic species. acs.org |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Deuterium Location | ¹H NMR confirms the absence of protons at labeled sites. ²H NMR confirms the presence of deuterium at specific locations. ¹³C NMR confirms the carbon skeleton. researchgate.net |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Chemical Identity Confirmation | Confirms the identity of the glucuronide conjugate through characteristic fragmentation patterns, such as the neutral loss of the glucuronic acid moiety (176 Da). slideshare.net |

Enzymatic Formation of Ezetimibe Hydroxy D4 Beta D Glucuronide

Identification and Characterization of UGT Isoforms Involved in Glucuronidation

The conversion of ezetimibe (B1671841) to its glucuronide metabolite is not a random enzymatic process but is mediated by specific isoforms of the UGT enzyme family. Research has identified several key players in this biotransformation.

Specificity of UGT1A1, UGT1A3, and UGT2B15 in Ezetimibe Glucuronidation

Studies utilizing recombinant human UGT isoforms have unequivocally demonstrated that UGT1A1, UGT1A3, and UGT2B15 are the primary enzymes responsible for the phenolic glucuronidation of ezetimibe. nih.govsigmaaldrich.com Among these, UGT1A1 and UGT1A3 are considered the major isoforms catalyzing this reaction. nih.govmdpi.com This extensive first-pass metabolism occurs significantly in the intestinal wall cells. nih.govfrontiersin.org The resulting phenolic glucuronide, also known as SCH 60663, is the main circulating metabolite found in human plasma and is also the major metabolite formed in vitro by human liver microsomes when supplemented with the necessary cofactor. nih.govsigmaaldrich.comresearchgate.net

Minor Glucuronidation Pathways and Metabolite Structures (e.g., Hydroxy Glucuronide)

While the phenolic glucuronide is the principal metabolite, other minor glucuronidation pathways exist. Following oral administration, ezetimibe can also be metabolized to a lesser extent to a benzylic glucuronide, identified as ezetimibe hydroxy β-D-glucuronide (EZE-Hy). mdpi.comnih.gov In vitro studies with human jejunum microsomes have shown the formation of two distinct glucuronides with the same mass, corresponding to the phenolic glucuronide (SCH 60663) and the benzylic glucuronide (SCH 488128). nih.govsigmaaldrich.com The formation of this benzylic glucuronide is exclusively mediated by the UGT2B7 isoform. nih.govsigmaaldrich.comresearchgate.net This metabolite is considered a trace metabolite in human plasma. nih.gov

Kinetic Characterization of Ezetimibe Glucuronidation In Vitro

To understand the efficiency and capacity of the enzymatic conversion of ezetimibe to its glucuronide form, kinetic studies are essential. These have been performed using both recombinant enzyme systems and subcellular fractions from relevant tissues.

Enzyme Kinetics in Recombinant UGT Systems

Studies using recombinant UGT systems have been crucial in identifying the specific isoforms involved in ezetimibe glucuronidation. These systems allow for the investigation of individual enzyme kinetics in a controlled environment, confirming the catalytic activity of UGT1A1, UGT1A3, and UGT2B15 towards the formation of the phenolic glucuronide. nih.govresearchgate.net

Enzyme Kinetics in Subcellular Fractions (e.g., Liver and Intestinal Microsomes)

In vitro experiments using human liver and intestinal microsomes have provided valuable data on the kinetics of ezetimibe glucuronidation. nih.govmdpi.com In human intestinal microsomes, the formation of ezetimibe glucuronide follows the Michaelis-Menten kinetic model. nih.gov

Kinetic parameters for ezetimibe glucuronidation have been determined in intestinal microsomes from various species. nih.govresearchgate.net These studies reveal significant interspecies differences in the rate of ezetimibe glucuronidation. nih.govmdpi.com

Interactive Table: Kinetic Parameters of Ezetimibe Glucuronidation in Intestinal Microsomes of Various Species

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |

| Rat | 2.40 ± 0.148 | 4.10 ± 1.03 | 0.58 ± 0.01 |

| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |

| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.01 |

| Dog | 1.19 ± 0.06 | 2.59 ± 0.64 | 2.17 ± 0.01 |

Data sourced from studies on intestinal microsomes and may show slight variations between different reports. nih.govresearchgate.net

The maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. nih.gov The intrinsic clearance (CLint), a measure of the metabolic efficiency, also varied significantly among species. nih.gov

Cofactor Requirements and Modulatory Factors for Glucuronide Formation

The enzymatic process of glucuronidation is dependent on a specific cofactor. The formation of ezetimibe glucuronide requires the presence of uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.govnih.govresearchgate.net In vitro glucuronidation assays are typically conducted in the presence of UDPGA to facilitate the reaction. nih.gov Furthermore, to ensure the forward reaction proceeds and to prevent the breakdown of the newly formed glucuronide, a beta-glucuronidase inhibitor, such as saccharolactone, is often included in the in vitro reaction mixture. nih.gov The reaction is also carried out in a buffered solution, like potassium phosphate (B84403) buffer (KPI), to maintain a physiological pH, and a surfactant such as alamethicin (B1591596) may be used. nih.gov

Preclinical Disposition and Metabolic Fate of Ezetimibe Hydroxy D4 Beta D Glucuronide

Absorption and Systemic Exposure Mechanisms in Preclinical Models

In preclinical studies, orally administered ezetimibe (B1671841) is readily absorbed and undergoes extensive first-pass metabolism in the intestine to form ezetimibe-glucuronide (B19564). nih.gov This rapid conversion results in the majority of the circulating drug-related material being the glucuronide metabolite, accounting for approximately 80-90% of the total ezetimibe in plasma. nih.govnih.gov The parent compound, ezetimibe, typically represents only 10-20% of the total plasma concentration. nih.gov

The systemic exposure to ezetimibe and its glucuronide is characterized by multiple peaks in the plasma concentration-time profile, which is indicative of enterohepatic recirculation. nih.govuoa.gr This process contributes to a prolonged half-life of approximately 22 hours in plasma. nih.govnih.gov

Species differences in the rate of ezetimibe glucuronidation have been observed in preclinical models, which can impact systemic exposure. nih.gov For instance, kinetic studies using intestinal microsomes have shown variations in the maximum metabolic rate (Vmax) and intrinsic clearance (CLint) among mice, rats, dogs, and monkeys. researchgate.netnih.gov

| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (µL/min/mg) |

| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | Not specified |

| Rat | 2.40 ± 0.148 | Not specified | Not specified |

| Dog | 1.19 ± 0.06 | Not specified | Not specified |

| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |

| Human | 1.90 ± 0.08 | Not specified | Not specified |

Hepatic Uptake and Biliary Excretion Mechanisms in In Vitro and Animal Systems

After its formation in the intestine and absorption, ezetimibe-glucuronide is transported to the liver. researchgate.net In vitro studies using rat hepatocytes have demonstrated that the uptake of ezetimibe-glucuronide is an active process, in contrast to the passive diffusion of the parent ezetimibe. nih.gov

Once in the liver, ezetimibe can undergo further glucuronidation. researchgate.net The primary enzymes responsible for this metabolic conversion are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3. nih.govresearchgate.net

Biliary excretion is a major pathway for the elimination of ezetimibe-glucuronide. oup.com The ATP-binding cassette (ABC) transporters ABCC2 (also known as MRP2), ABCC3, and ABCG2 play a significant role in the transport of ezetimibe-glucuronide into the bile. dovepress.comnih.gov Studies in knockout mice have shown that the absence of these transporters leads to a significant reduction in the biliary excretion of the glucuronide metabolite. nih.gov

Enterohepatic Recirculation of Glucuronides in Animal Models

A key feature of the pharmacokinetics of ezetimibe and its glucuronide is extensive enterohepatic recirculation. dovepress.comoup.com After being excreted into the bile and released into the small intestine, ezetimibe-glucuronide can be hydrolyzed back to the parent ezetimibe by intestinal β-glucuronidase enzymes. dovepress.comuoa.gr The re-formed ezetimibe is then available for reabsorption, creating a cycle that prolongs the drug's presence at its site of action in the intestine and contributes to its long half-life. dovepress.comoup.com

This recycling mechanism ensures repeated delivery of the active moiety to the intestinal wall, where it inhibits cholesterol absorption. oup.com The enterohepatic circulation of ezetimibe-glucuronide is highly dependent on the function of the efflux transporters ABCC2, ABCC3, and ABCG2. nih.gov Animal studies have shown that this recirculation is a crucial aspect of the drug's disposition. uoa.gr

Excretion Pathways and Mass Balance Studies in Preclinical Species (Feces and Urine)

The primary route of excretion for ezetimibe and its metabolites is through the feces. researchgate.netoup.com In preclinical species, as well as in humans, the majority of an administered dose of ezetimibe is recovered in the feces, predominantly as the parent drug. researchgate.netfrontiersin.org A smaller portion of the dose is excreted in the urine, mainly in the form of ezetimibe-glucuronide. researchgate.netfrontiersin.org

Mass balance studies with radiolabeled ezetimibe have provided quantitative data on its excretion. For example, after a single oral dose of 14C-labeled ezetimibe in healthy male volunteers, approximately 78% of the radioactivity was recovered in the feces and 11% in the urine. frontiersin.org The major component in feces was unchanged ezetimibe, while ezetimibe-glucuronide was the main component in urine. frontiersin.org

Minor oxidative metabolites have also been identified in the feces of mice, rats, and dogs. fda.gov

| Excretion Route | Percentage of Dose | Major Component |

| Feces | ~78-90% | Ezetimibe |

| Urine | ~10-11% | Ezetimibe-glucuronide |

Advanced Analytical Methodologies for Ezetimibe Hydroxy D4 Beta D Glucuronide Quantification and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the sensitive and selective quantification of ezetimibe (B1671841) and its metabolites, including Ezetimibe Hydroxy-d4 beta-D-Glucuronide, in various biological samples. researchgate.netnih.gov This technique offers high specificity by monitoring unique precursor-to-product ion transitions, ensuring accurate measurement even in complex matrices. globalresearchonline.netiosrjournals.org

Method Development and Validation for Biological Matrices

The development of robust LC-MS/MS methods for the quantification of ezetimibe and its glucuronide metabolite in biological matrices like human plasma is a well-established practice. tandfonline.comresearchgate.net These methods are meticulously validated to ensure they meet stringent regulatory guidelines for bioanalytical method validation.

Key aspects of method development include optimizing chromatographic conditions to achieve efficient separation of the analytes from endogenous interferences. tandfonline.com Commonly, reverse-phase chromatography with C18 columns is employed. nih.govresearchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), is fine-tuned to achieve optimal peak shape and retention times. nih.govnih.gov

Sample preparation is another critical step. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to isolate the analytes from the plasma matrix, thereby reducing matrix effects and improving sensitivity. nih.govnih.govpreprints.org One-step sample processing methods have also been developed to streamline the workflow. mdpi.com

Validation parameters are rigorously assessed to demonstrate the method's reliability. These include:

Linearity: Establishing a linear relationship between the instrument response and the known concentrations of the analyte. tandfonline.commdpi.com For ezetimibe and its glucuronide, linear ranges are typically established to cover expected physiological concentrations. researchgate.nettandfonline.com

Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements, respectively. tandfonline.comnih.gov Both intra- and inter-batch precision and accuracy are evaluated. nih.gov

Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte in the presence of other components in the sample. researchgate.net

Recovery: Determining the efficiency of the extraction process. tandfonline.comnih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. globalresearchonline.net

The following interactive table provides an example of typical validation parameters reported for LC-MS/MS methods for ezetimibe and its glucuronide.

| Validation Parameter | Ezetimibe | Ezetimibe Glucuronide | Reference |

| Linearity Range (ng/mL) | 0.05 - 20.351 | 1.001 - 300.880 | tandfonline.com |

| Accuracy (%) | 92.9 - 112 | 85 - 115 | tandfonline.comnih.gov |

| Precision (%CV) | < 14.8 | < 12.5 | tandfonline.comnih.gov |

| Extraction Recovery (%) | > 93 | > 63 | tandfonline.comnih.gov |

Application of Stable Isotope Internal Standards in LC-MS/MS

The use of stable isotope-labeled internal standards (SIL-IS), such as Ezetimibe-d4 (B126205), is a gold standard in quantitative LC-MS/MS analysis. nih.govveeprho.com this compound itself is a deuterated form of the ezetimibe metabolite. cymitquimica.com

SIL-IS are ideal because they share nearly identical physicochemical properties with the analyte of interest. waters.com This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization. waters.com Consequently, any variations or losses that occur during the analytical process will affect both the analyte and the SIL-IS to the same extent, leading to a more accurate and precise quantification. researchgate.net

In the context of this compound analysis, a deuterated internal standard like Ezetimibe-d4 is typically used for the quantification of the parent drug, ezetimibe. iosrjournals.orgnih.gov The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte and its deuterated internal standard. For instance, a common transition for ezetimibe is m/z 408.4 → 271.0, while for Ezetimibe-d4, it is m/z 412.1 → 275.1. globalresearchonline.net The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte.

The use of SIL-IS is crucial for compensating for matrix effects, which are a common source of variability in bioanalytical methods. waters.com While highly beneficial, it is important to ensure the purity of the SIL-IS, as any unlabeled impurity could lead to inaccurate results. waters.com

Strategies for Glucuronide Hydrolysis and Total Ezetimibe Measurement (e.g., Beta-Glucuronidase)

To determine the total concentration of ezetimibe (both the parent drug and its glucuronidated form), a hydrolysis step is often employed to cleave the glucuronide moiety from the metabolite, converting it back to the parent ezetimibe. researchgate.net This is particularly relevant in pharmacokinetic studies where understanding the total drug exposure is important. preprints.orgmdpi.com

The most common method for this hydrolysis is through enzymatic reaction using β-glucuronidase. researchgate.netcovachem.com Enzymes from various sources, such as Helix pomatia, can be used. researchgate.netnih.gov The conditions for the enzymatic hydrolysis, including pH, temperature, enzyme concentration, and incubation time, must be carefully optimized to ensure complete cleavage of the glucuronide conjugate. researchgate.net For instance, one study found optimized conditions to be an enzyme concentration of 1457 U/mL of plasma at a temperature of 50-55°C and a pH of 4.5. researchgate.net

Following hydrolysis, the total ezetimibe concentration is measured using a validated LC-MS/MS method. researchgate.netmagtechjournal.com The sample then contains the original free ezetimibe plus the ezetimibe liberated from the glucuronide metabolite.

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural confirmation of metabolites. researchgate.net Unlike standard tandem mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or ion cyclotron resonance (ICR) analyzers, provide highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. nih.gov

This high mass accuracy allows for the confident determination of the elemental composition of an unknown metabolite. nih.gov For a molecule like this compound, HRMS can confirm its molecular formula (C₃₀H₂₅D₄F₂NO₉) by measuring its exact mass. cymitquimica.comlgcstandards.com

In addition to accurate mass measurement of the precursor ion, HRMS can also provide high-resolution data on the fragment ions generated during tandem mass spectrometry (MS/MS). youtube.com The fragmentation pattern provides crucial structural information. For example, the cleavage of the glucuronide moiety from this compound would result in a characteristic neutral loss, and the high-resolution measurement of the remaining fragment ion (corresponding to the deuterated aglycone) would further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Research Context)

In a research context, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural elucidation of molecules, including this compound. While LC-MS/MS is excellent for quantification and initial identification, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. newdrugapprovals.org

Techniques such as ¹H NMR and ¹³C NMR can be used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. newdrugapprovals.org For this compound, the presence of the four deuterium (B1214612) atoms would result in the absence of corresponding signals in the ¹H NMR spectrum, confirming the location of the isotopic labels.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms, confirming the attachment of the glucuronide group to the hydroxy position of the ezetimibe moiety.

The combination of solid-state NMR with powder X-ray diffraction, a technique known as "NMR crystallography," has been successfully used to solve the crystal structures of ezetimibe co-crystals, demonstrating the power of NMR in providing detailed structural insights in the solid state. nih.govresearchgate.net While typically applied to the parent drug or its co-crystals, this approach highlights the potential of NMR for the unambiguous structural confirmation of its metabolites in a research setting.

Mechanistic Investigations of Drug Drug and Drug Metabolite Interactions Affecting Ezetimibe Hydroxy D4 Beta D Glucuronide Disposition

Inhibition and Induction of Glucuronidation Enzymes In Vitro

The formation of Ezetimibe (B1671841) Hydroxy-d4 beta-D-Glucuronide from its parent compound, ezetimibe, is a phase II metabolic reaction catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes. solvobiotech.com This glucuronidation primarily occurs in the small intestine and the liver. drugbank.comnih.gov

Enzyme Specificity and Inhibition: In vitro studies using recombinant human UGTs have identified that the formation of the phenolic glucuronide of ezetimibe is predominantly mediated by UGT1A1, UGT1A3, and UGT2B15. drugbank.comnih.gov A minor metabolite, the benzylic glucuronide, is formed exclusively by UGT2B7. nih.gov Given that UGT1A1 is a major contributor, any co-administered drug that inhibits this enzyme could significantly alter the pharmacokinetics of ezetimibe by reducing the formation of its active glucuronide metabolite. For instance, studies on other drugs have shown that potent inhibitors of UGT1A1 can lead to clinically relevant drug-drug interactions (DDIs). nih.gov Regulatory bodies recommend evaluating the potential for UGT inhibition for new chemical entities, especially if they are to be co-administered with drugs cleared via glucuronidation. criver.comevotec.com

Enzyme Induction: Conversely, the induction of these enzymes can increase the rate of glucuronidation. In studies with Mrp2-deficient rats, the expression of hepatic Ugt1a1 was found to be significantly higher, suggesting a compensatory induction mechanism in response to altered metabolite disposition. nih.govresearchgate.net Enzyme induction can increase the clearance of a substrate drug, and regulatory guidelines suggest investigating this potential, as many UGT enzymes are regulated by nuclear receptors like the Pregnane X Receptor (PXR). criver.combioivt.com

In Vitro Research Findings: Detailed kinetic studies highlight significant species differences in the rate of ezetimibe glucuronidation, which is crucial when extrapolating preclinical data to humans. A study using intestinal microsomes from various species demonstrated these differences. nih.gov

| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (µL/min/mg) |

|---|---|---|---|

| Human | 1.90 ± 0.08 | 10.3 ± 1.15 | 184 ± 20.8 |

| Monkey | 3.87 ± 0.22 | 31.1 ± 4.19 | 124 ± 16.7 |

| Dog | 1.19 ± 0.06 | 4.27 ± 0.69 | 279 ± 44.9 |

| Rat | 2.40 ± 0.15 | 19.6 ± 2.87 | 122 ± 17.7 |

| Mouse | 2.23 ± 0.10 | 2.23 ± 0.32 | 1000 ± 143 |

Modulation of Transporter Proteins Involved in Uptake and Efflux of Glucuronides (e.g., OATPs, ABC transporters)

The extensive enterohepatic circulation of Ezetimibe Hydroxy-d4 beta-D-Glucuronide is critically dependent on the coordinated action of various uptake and efflux transporters located in the liver and intestine. drugbank.comfrontiersin.org

Uptake Transporters: The hepatic uptake of the glucuronide from the bloodstream is primarily mediated by Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov In vitro studies using transfected cell lines have demonstrated that this compound is a substrate for OATP1B1 and OATP2B1, while the parent drug, ezetimibe, is not significantly transported by these proteins. nih.govnih.gov This hepatic uptake is a rate-limiting step in the enterohepatic recirculation process. nih.gov Furthermore, the glucuronide metabolite itself is a potent inhibitor of several OATP isoforms, including OATP1B1 and OATP1B3. nih.govfrontiersin.org This inhibitory action can be significant enough to cause DDIs with other OATP substrate drugs. researchgate.net For example, bile acids that accumulate during liver injury have been shown to inhibit the OATP-mediated uptake of the ezetimibe metabolite. nih.govnih.gov

Efflux Transporters: After uptake into hepatocytes, the glucuronide is effluxed into the bile for excretion or back into the blood by members of the ATP-binding cassette (ABC) transporter superfamily. frontiersin.org Key efflux transporters involved in the disposition of this compound include:

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the apical (canalicular) membrane of hepatocytes and enterocytes, MRP2 actively transports the glucuronide into bile and the intestinal lumen. nih.govdrugbank.comnih.gov Studies in Mrp2-deficient rats showed a dramatic increase in serum concentrations of the glucuronide, confirming the transporter's crucial role in its biliary and intestinal excretion. nih.govresearchgate.net

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter also contributes to the biliary and intestinal efflux of the glucuronide. drugbank.com

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Located on the basolateral membrane of hepatocytes and enterocytes, MRP3 facilitates the efflux of the glucuronide back into the bloodstream, contributing to its systemic exposure and long half-life. drugbank.comfrontiersin.org

The combined action of these transporters facilitates the efficient enterohepatic cycling of the metabolite. drugbank.com

| Transporter | Family | Function | Primary Location | Interaction Summary |

|---|---|---|---|---|

| OATP1B1 | SLCO | Uptake | Liver (Basolateral) | Mediates hepatic uptake of the glucuronide from blood. The glucuronide is both a substrate and a potent inhibitor. nih.govnih.govnih.gov |

| OATP2B1 | SLCO | Uptake | Liver, Intestine | Contributes to the uptake of the glucuronide. nih.gov |

| MRP2 | ABC | Efflux | Liver (Apical), Intestine (Apical) | Crucial for efflux into bile and the intestinal lumen, driving enterohepatic circulation. nih.govdrugbank.comnih.gov |

| BCRP | ABC | Efflux | Liver (Apical), Intestine (Apical) | Contributes to the biliary and intestinal efflux of the glucuronide. drugbank.comresearchgate.net |

| MRP3 | ABC | Efflux | Liver (Basolateral), Intestine (Basolateral) | Mediates efflux from hepatocytes back into the blood, contributing to systemic levels. drugbank.comfrontiersin.org |

Role of this compound in Perpetuating Metabolic Cascades (Mechanistic)

This compound is not merely a passive product of metabolism; it is an active entity that mechanistically perpetuates a complex metabolic cascade centered on its own enterohepatic circulation, which in turn can significantly impact the disposition of other drugs.

The Enterohepatic Recirculation Cascade: The metabolic cascade begins with the rapid intestinal and hepatic glucuronidation of ezetimibe. nih.govnih.gov The resulting glucuronide, being more potent than the parent drug, is the primary active moiety. nih.gov Its journey is as follows:

Hepatic Uptake: The glucuronide is efficiently taken up from the portal vein and systemic circulation into hepatocytes by OATP1B1 and OATP2B1. frontiersin.orgnih.gov

Biliary Efflux: Inside the liver, it is actively secreted into the bile by ABC transporters, primarily MRP2 and BCRP. drugbank.comnih.gov

Intestinal Deconjugation and Reabsorption: Once in the intestinal lumen, the glucuronide is hydrolyzed back to the parent ezetimibe by gut microflora. nih.govfrontiersin.org The parent drug is then reabsorbed, completing the cycle.

This efficient recycling mechanism ensures repeated delivery of the drug to its intestinal target (NPC1L1), prolonging its therapeutic action and contributing to its long half-life of approximately 22 hours. nih.govfrontiersin.orgoup.com

Perpetuation of Drug-Drug Interactions: A key mechanistic role of this compound is its ability to perpetuate DDIs by acting as a potent inhibitor of OATP transporters. frontiersin.org It inhibits OATP1B1, OATP1B3, and OATP2B1 with high affinity. nih.govfrontiersin.org This is significant because these transporters are responsible for the hepatic uptake of many other drugs, including statins, fibrates, and angiotensin II receptor blockers. By inhibiting OATP-mediated uptake, the glucuronide can decrease the hepatic clearance of co-administered drugs, leading to increased systemic plasma concentrations and a higher risk of associated toxicities.

| Transporter | Probe Substrate | IC50 (µM) |

|---|---|---|

| OATP1B1 | Bromosulfophthalein | ~0.26 |

| OATP1B3 | Bromosulfophthalein | ~0.14 |

| OATP2B1 | Bromosulfophthalein | ~0.15 |

This strong inhibitory potential means that the presence of this compound can initiate a secondary cascade of metabolic consequences for other medications, a critical consideration in polypharmacy.

Applications of Ezetimibe Hydroxy D4 Beta D Glucuronide in Preclinical Research

Use as a Stable Isotope Internal Standard in Bioanalytical Assays

In the realm of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of an analyte in a biological matrix. nih.gov Ezetimibe (B1671841) Hydroxy-d4 beta-D-Glucuronide, along with other deuterated forms like ezetimibe-d4 (B126205), serves this exact purpose in preclinical and clinical pharmacokinetic studies of ezetimibe. nih.govdovepress.com

The key advantage of using a deuterated standard is its near-identical chemical and physical behavior to the unlabeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net However, it is distinguishable by its higher mass-to-charge ratio (m/z). This co-elution and similar ionization efficiency effectively compensate for variations in sample preparation and matrix effects, leading to highly reliable data.

For instance, a bioanalytical method for the simultaneous quantification of ezetimibe and simvastatin (B1681759) in rat plasma utilized ezetimibe-d4 as a deuterated internal standard. nih.gov In this method, the mass transition for ezetimibe was m/z 408.3→271.1, while for ezetimibe-d4, it was m/z 412.0→275.10. nih.gov The use of the deuterated standard ensured the sensitivity, selectivity, precision, and accuracy of the assay, making it suitable for pharmacokinetic studies. nih.gov Similarly, in studies analyzing free ezetimibe, ezetimibe-d4 has been employed as the internal standard to ensure robust and reliable measurements. dovepress.com

The development of such sensitive assays is crucial for measuring the low concentrations of ezetimibe and its metabolites typically found in biological samples like plasma, urine, and feces. nih.gov

Table 1: Mass Spectrometry Transitions for Ezetimibe and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ezetimibe | 408.3 | 271.1 | nih.gov |

| Ezetimibe-d4 | 412.0 | 275.10 | nih.gov |

Utility in Investigating Species-Specific Metabolic Pathways and Differences

Ezetimibe undergoes extensive metabolism, primarily through glucuronidation, to form ezetimibe-glucuronide (B19564), which is even more potent in inhibiting cholesterol absorption than the parent drug. mdpi.com The primary site of this metabolic conversion is the intestine and the liver, mediated by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com Understanding the species-specific differences in this metabolic pathway is crucial for extrapolating preclinical data to humans.

The use of stable isotope-labeled compounds like Ezetimibe Hydroxy-d4 beta-D-Glucuronide is instrumental in these investigations. While direct studies using this specific deuterated glucuronide were not found, research on ezetimibe's glucuronidation kinetics across different species highlights the importance of such tools. A significant study compared the glucuronidation rates of ezetimibe in intestinal microsomes from humans, mice, rats, monkeys, and dogs. mdpi.com

The study revealed substantial interspecies variability. For example, at a substrate concentration of 5 µM, the metabolic rate in dog intestinal microsomes was the slowest, while it was highest in mouse intestinal microsomes. mdpi.com Kinetic analyses showed that the maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and then dogs. mdpi.com These differences in metabolic rates across species underscore the necessity of using species-specific models in preclinical development and the value of labeled compounds in accurately tracing these metabolic fates. Such variability can significantly impact the drug's efficacy and safety profile in different animal models. mdpi.com

Table 2: Interspecies Comparison of Ezetimibe Glucuronidation Kinetics in Intestinal Microsomes

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 | mdpi.com |

| Mouse | 2.23 ± 0.10 | Not Reported | Not Reported | mdpi.com |

| Rat | 2.40 ± 0.148 | Not Reported | Not Reported | mdpi.com |

| Dog | 1.19 ± 0.06 | Not Reported | Not Reported | mdpi.com |

| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 | mdpi.com |

Contribution to Understanding Drug Metabolism and Pharmacokinetic Variability in Preclinical Species

The pharmacokinetic profile of ezetimibe is complex, characterized by rapid absorption, extensive metabolism to its active glucuronide metabolite, and significant enterohepatic recirculation, which contributes to its long half-life of approximately 22 hours. frontiersin.org this compound, as a stable isotope-labeled metabolite, is a valuable asset in dissecting this intricate pharmacokinetic behavior in preclinical species. pharmaffiliates.com

By administering a labeled form of the drug or its metabolite, researchers can precisely track its course through the body, distinguishing it from endogenous compounds and previously administered unlabeled drug. This is particularly useful in understanding the extent of enterohepatic recirculation, where the glucuronide metabolite is excreted into the bile, hydrolyzed back to the parent drug in the intestine, and then reabsorbed. frontiersin.org

Studies in various animal models, such as ApoE knockout mice, have been instrumental in defining the efficacy of ezetimibe in reducing atherosclerosis. nih.gov The pharmacokinetic-pharmacodynamic relationship in these models is heavily influenced by the metabolism to the glucuronide form. Therefore, having a tool like this compound allows for a more granular understanding of how pharmacokinetic variability between species, as detailed in the previous section, translates to differences in pharmacological effects.

Application in Quantitative ADME Studies (e.g., Microdosing in Animal Models)

Quantitative absorption, distribution, metabolism, and excretion (ADME) studies are fundamental in preclinical drug development. Stable isotope-labeled compounds are increasingly being used in these studies, including in innovative approaches like microdosing. nih.govnih.gov Microdosing involves administering a very small, sub-pharmacological dose of a drug (typically less than 100 micrograms) to determine its pharmacokinetic profile in a living organism. nih.gov

The use of a stable isotopically labeled drug in a microdose trial, often administered intravenously alongside an oral therapeutic dose of the unlabeled drug, allows for the determination of absolute bioavailability without the need for a separate intravenous formulation at a therapeutic dose. nih.gov This approach is particularly advantageous for compounds with poor solubility. nih.gov

While specific preclinical microdosing studies utilizing this compound are not detailed in the available literature, the principles of this technique are directly applicable. A stable isotope-labeled version of ezetimibe or its glucuronide could be used in animal models to:

Simultaneously assess the pharmacokinetics of both the parent drug and its major metabolite.

Determine absolute bioavailability with high precision by differentiating the intravenously administered labeled dose from the orally administered unlabeled dose. nih.gov

Investigate the potential for kinetic isotope effects, where the deuterium (B1214612) label might slightly alter the metabolism of the compound, which should be assessed preclinically. nih.gov

The ability to conduct such detailed ADME studies early in the preclinical phase can significantly de-risk drug development by providing a clearer picture of a drug's behavior in vivo.

Emerging Research Perspectives and Future Directions in Ezetimibe Glucuronide Research

Integration with Systems Biology and PBPK Modeling Approaches for Metabolic Prediction

The complex pharmacokinetic profile of ezetimibe (B1671841), characterized by extensive first-pass metabolism and significant enterohepatic recirculation, presents a challenge for traditional pharmacokinetic models. nih.govnih.gov To address this, researchers are increasingly turning to physiologically based pharmacokinetic (PBPK) modeling and systems biology approaches for a more mechanistic and predictive understanding.

Systems biology offers a broader perspective by analyzing the effects of drugs on global gene expression and biological pathways. nih.gov A study on the combination therapy of ezetimibe and rosuvastatin (B1679574) used a systems biology approach in a transgenic mouse model to analyze changes in gene expression and enriched biological pathways. nih.gov This approach revealed that the therapeutic benefits were largely due to the additive and complementary mechanisms of the two drugs. nih.gov Future research will likely leverage such "omics" data—integrating genomics, transcriptomics, proteomics, and metabolomics—with PBPK models. This integration will enable the prediction of not only pharmacokinetic profiles but also drug efficacy and potential side effects based on an individual's unique biological makeup, paving the way for personalized medicine. frontiersin.orgnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Glucuronidation Studies

Understanding the specifics of ezetimibe glucuronidation heavily relies on robust in vitro and ex vivo experimental models. nih.govmdpi.com Traditionally, studies have utilized subcellular fractions like intestinal and liver microsomes, as well as liver S9 fractions and cultured hepatocytes from multiple species, including humans, monkeys, dogs, rats, and mice. nih.govmdpi.comnih.govadmescope.com These models have been instrumental in identifying the primary enzymes responsible for ezetimibe's metabolism—UDP-glucuronosyltransferases (UGTs)—and in determining kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax). mdpi.comresearchgate.net

Recent research has focused on comparative studies across different species to better understand interspecies variability, which is critical for translating preclinical findings to humans. nih.govmdpi.com For instance, significant differences in glucuronidation rates have been observed in intestinal microsomes across species, with monkeys showing the highest Vmax and dogs the lowest. mdpi.com Such studies highlight that preclinical animal models must be chosen carefully, considering these metabolic differences. nih.govmdpi.com Ex vivo studies have also been crucial, demonstrating that over 90% of orally administered ezetimibe is glucuronidated in the intestine before it even reaches the liver, establishing the intestine as the primary site of its first-pass metabolism. nih.govresearchgate.net

The future of glucuronidation research lies in the development and application of more sophisticated models that better mimic human physiology. These include:

Recombinant UGT Enzymes: Using individually expressed human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B15) allows for precise identification of which specific isoforms are responsible for ezetimibe's conjugation. admescope.compharmgkb.orgclinpgx.org

3D Cell Cultures and Organoids: Liver and intestinal organoids, which are three-dimensional cell cultures that self-organize to replicate the structure and function of their organ of origin, offer a more physiologically relevant environment than traditional 2D cell cultures. These advanced models are a promising future platform for studying drug metabolism and transport in a more human-like context.

Co-culture Models: Systems that co-culture hepatocytes with other cell types can provide a more accurate picture of metabolic processes, especially for compounds with low clearance rates. admescope.com

These advanced models will provide more accurate data to feed into PBPK simulations, ultimately improving the prediction of ezetimibe's metabolic fate in humans.

Mechanistic Insights into Inter-Individual Variability in Glucuronidation (Preclinical Context)

Significant variability in the response to ezetimibe has been observed, and a key research focus is to understand the underlying genetic and mechanistic causes, particularly in a preclinical setting. nih.govnih.gov This variability is largely attributed to genetic polymorphisms in the genes encoding the UGT metabolizing enzymes and various drug transporters. nih.govpharmgkb.org

The primary enzymes responsible for conjugating ezetimibe to its glucuronide form are UGT1A1, UGT1A3, and UGT2B15. pharmgkb.orgclinpgx.org Preclinical and clinical studies have investigated how common genetic variants in these enzymes affect ezetimibe's pharmacokinetics. For example, polymorphisms in the UGT1A1 gene, such as UGT1A16 and UGT1A128, have been studied for their potential to decrease glucuronidation activity. nih.gov While the UGT1A16 allele did not show a significant effect, the UGT1A128 allele was suggested to potentially alter the pharmacokinetics of ezetimibe. nih.gov

Transporter proteins also play a critical role. The enterohepatic circulation of ezetimibe and its glucuronide is dependent on the function of transporters like ABCC2, ABCG2, and the hepatic uptake transporter SLCO1B1. pharmgkb.orgpharmgkb.org Polymorphisms in the genes for these transporters can significantly influence the disposition of ezetimibe. pharmgkb.orgpharmgkb.org

To dissect these mechanisms in a controlled environment, advanced preclinical models are being employed. A notable example is the use of humanized mouse models, such as a mouse expressing the human UGT1A1*28 allele, to directly assess the impact of a specific genetic variant on drug clearance. frontiersin.org Future research will likely expand the use of such genetically modified animal models to investigate the complex interplay between different UGT and transporter polymorphisms, providing deeper mechanistic insights into why individuals metabolize ezetimibe differently.

Table 1: Key Proteins and Genetic Variants Influencing Ezetimibe Glucuronidation and Transport

| Protein | Gene | Role | Known Polymorphism/Variant | Preclinical/Clinical Observation | Citation |

|---|---|---|---|---|---|

| UGT1A1 | UGT1A1 | Major enzyme for ezetimibe glucuronidation in the intestine and liver. | UGT1A1*28 | Associated with potential alterations in ezetimibe pharmacokinetics. | pharmgkb.orgnih.govfrontiersin.org |

| UGT1A3 | UGT1A3 | Contributes to ezetimibe glucuronidation. | Studied, but impact less clear than UGT1A1. | Further functional characterization needed. | pharmgkb.orgfrontiersin.org |

| UGT2B15 | UGT2B15 | Contributes to ezetimibe glucuronidation. | Studied, but impact less clear than UGT1A1. | Further functional characterization needed. | pharmgkb.orgfrontiersin.org |

| SLCO1B1 | SLCO1B1 | Hepatic uptake transporter for ezetimibe-glucuronide (B19564). | SLCO1B11b, SLCO1B15 | Polymorphisms significantly influence the disposition of ezetimibe. | pharmgkb.orgpharmgkb.org |

| ABCC2 | ABCC2 | Efflux transporter involved in biliary excretion and enterohepatic circulation. | rs2273697 | Associated with trends in pharmacokinetic parameters (Cmax). | pharmgkb.orgfrontiersin.org |

Novel Analytical Strategies for Comprehensive Metabolite Profiling and Omics Integration

Accurate quantification of ezetimibe and its metabolites is fundamental to all pharmacokinetic and metabolism research. The primary analytical tool for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the simultaneous determination of both the parent drug (ezetimibe) and its major active metabolite, ezetimibe-glucuronide, in various biological matrices like plasma, urine, and feces. researchgate.netnih.govnih.gov

A crucial component of quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard. This is precisely the role of Ezetimibe Hydroxy-d4 beta-D-Glucuronide . By introducing a known quantity of this deuterated standard (containing four deuterium (B1214612) atoms, "d4") into a sample, analysts can correct for variations in sample preparation and instrument response. globalresearchonline.netiosrjournals.org The mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard, ensuring highly accurate and precise quantification. globalresearchonline.netiosrjournals.org For example, in multiple reaction monitoring (MRM) mode, specific mass transitions are monitored for the analyte and the internal standard, such as m/z 408.4 → 271.0 for ezetimibe and m/z 412.1 → 275.1 for its d4-labeled counterpart. globalresearchonline.net

Emerging analytical strategies are moving towards more comprehensive metabolite profiling and the integration of "omics" technologies. Instead of just targeting known metabolites, untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) can screen for all detectable metabolites in a sample. This can lead to the discovery of novel or minor metabolic pathways that might have been previously overlooked.

The ultimate future direction is the full integration of multi-omics data. This involves combining:

Genomics: Identifying genetic polymorphisms in UGTs and transporters.

Transcriptomics: Measuring how ezetimibe affects the expression of genes involved in metabolism and other pathways. nih.gov

Proteomics: Quantifying the levels of metabolic enzymes and transporter proteins.

Metabolomics: Comprehensively profiling all drug-related metabolites.

By integrating these datasets within a systems biology framework, researchers can build highly detailed, predictive models of an individual's response to ezetimibe, marking a significant step towards truly personalized pharmacotherapy.

Table 2: Example of LC-MS/MS Parameters for Ezetimibe Analysis

| Analyte | Internal Standard | Ionization Mode | Mass Transition (m/z) | Application | Citation |

|---|---|---|---|---|---|

| Ezetimibe | Ezetimibe-d4 (B126205) | Negative ESI | 408.4 → 271.0 | Quantification in human plasma | globalresearchonline.net |

| Ezetimibe-d4 | (Self) | Negative ESI | 412.1 → 275.1 | Internal standard for quantification | globalresearchonline.net |

| Ezetimibe | 4-hydroxychalcone | Negative APCI | 408.0 → 271.0 | Quantification in serum, urine, feces | nih.gov |

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural features of Ezetimibe Hydroxy-d4 β-D-Glucuronide?

- Answer : The compound has a molecular formula of C₃₀H₂₉F₂NO₉ and a molecular weight of 585.55 g/mol. Its IUPAC name is (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. Key identifiers include CAS 536709-33-8 (primary) and 190448-57-8 (alternative, vendor-specific). Structural confirmation relies on ¹H-NMR (DMSO-d₆) and mass spectrometry, with absence of parent Ezetimibe in chromatographic purity analyses .

Q. What are the recommended storage and handling protocols for this compound?

- Answer : Store at -20°C in a hygroscopic-free environment. For experimental use, prepare stock solutions in methanol or DMSO, noting its limited solubility (e.g., ~2.7 mg/mL in methanol). Avoid repeated freeze-thaw cycles to prevent degradation. Lab safety protocols (e.g., no food storage, emergency equipment access) should align with institutional guidelines .

Q. How is Ezetimibe Hydroxy-d4 β-D-Glucuronide produced in vivo, and what enzymes are involved?

- Answer : It is a secondary phase-II metabolite of Ezetimibe, formed via UGT1A1/UGT1A3-mediated glucuronidation. Two isomers exist: the phenolic glucuronide (SCH 60663) and benzylic glucuronide (SCH 488128). Humanized UGT1 mouse models confirm UGT1A1’s partial role, suggesting compensatory mechanisms by other isoforms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (536709-33-8 vs. 190448-57-8)?

- Answer : The discrepancy arises from vendor-specific nomenclature (e.g., Shanghai Huicheng vs. Santa Cruz Biotechnology). Verify structural identity via orthogonal methods:

- Analytical : Compare ¹H-NMR peaks (e.g., presence of acetic acid or acetone in DMSO-d₆) .

- Chromatography : Use HPLC with >95% purity thresholds and cross-reference retention times with authenticated standards .

Q. What methodological strategies are recommended for quantifying this metabolite in biological matrices?

- Answer :

- Sample Prep : Use solid-phase extraction (SPE) to isolate glucuronides from plasma.

- Analytical Tools : LC-MS/MS with deuterated internal standards (e.g., Hydroxy-d4) to enhance specificity. Monitor transitions at m/z 585.181 → fragment ions (e.g., 409.1 for the aglycone) .

- Validation : Include recovery rates (≥80%) and matrix effect assessments per FDA bioanalytical guidelines .

Q. How can computational docking elucidate interactions between Ezetimibe Hydroxy-d4 β-D-Glucuronide and UGT enzymes?

- Answer :

- Software : Use Glide (Schrödinger) or GOLD for flexible ligand docking. Glide’s OPLS-AA force field accounts for torsional flexibility and solvation penalties .

- Protocol : Dock the glucuronide into UGT1A1’s active site (PDB: 5L3W). Prioritize poses with hydrogen bonds to His-37 and Asp-49, critical for catalytic activity .

Q. What experimental designs address low solubility in in vitro glucuronidation assays?

- Answer :

- Solubilization : Use co-solvents (≤1% DMSO) or β-cyclodextrin inclusion complexes.

- Kinetic Assays : Optimize incubation conditions (e.g., 37°C, pH 7.4) with human liver microsomes. Measure Km and Vmax using LC-MS/MS, correcting for non-enzymatic hydrolysis .

Q. How do researchers validate conflicting data on UGT isoform specificity for this metabolite?

- Answer :

- Isoform Screening : Use recombinant UGTs (e.g., Supersomes™) to isolate activity.

- Inhibition Studies : Employ isoform-specific inhibitors (e.g., bilirubin for UGT1A1).

- Data Analysis : Apply Michaelis-Menten kinetics; inconsistencies may arise from interspecies variability (e.g., mouse vs. human UGT1A1) .

Data Contradiction Analysis

Q. Why do some studies report UGT1A1 as the primary enzyme, while others suggest minimal dependence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.